Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Beschreibung

The exact mass of the compound Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydro-5-hydroxy-1H-pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-5-hydroxy-1H-pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSCGIVZIUKDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171742 | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-18-2 | |

| Record name | Tetrahydro-5-hydroxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1852-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1852-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways, mechanistic insights, and characterization of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, also known as 5-hydroxydihydrouracil. This saturated heterocyclic compound is of interest in medicinal chemistry and drug development due to its structural similarity to biologically relevant pyrimidines. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical considerations essential for successful synthesis in a research and development setting.

Strategic Approaches to the Synthesis of the Tetrahydro-5-hydroxy-1H-pyrimidin-2-one Core

The synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one presents a unique challenge compared to its more commonly synthesized unsaturated or substituted analogs, which are often accessible via the well-established Biginelli reaction[1]. The absence of substituents at the 4- and 6-positions and the presence of a hydroxyl group at the 5-position necessitate alternative synthetic strategies. The most logical and field-proven approaches involve the cyclocondensation of a suitable three-carbon (C3) synthon, functionalized with a hydroxyl group at the central carbon, with a urea-based component.

Two primary retrosynthetic disconnections are considered most viable:

-

Strategy A: Reaction of a 1,3-diamino-2-propanol derivative with a carbonyl source.

-

Strategy B: Cyclization of urea with a C3 electrophile containing a hydroxyl or protected hydroxyl group.

Synthesis via 1,3-Diamino-2-propanol and Phosgene Equivalents

This approach is a direct and efficient method for the construction of the target pyrimidinone ring. The key starting material is 1,3-diamino-2-propanol, a commercially available and relatively inexpensive building block[2]. The carbonyl group of the urea moiety is introduced by reaction with a phosgene equivalent. Phosgene itself is a highly toxic gas, and its use is strictly regulated[3][4]. Therefore, safer alternatives such as diphosgene or triphosgene are preferred in a laboratory setting.

Mechanism and Rationale:

The reaction proceeds via a stepwise nucleophilic substitution. The primary amine groups of 1,3-diamino-2-propanol are highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the phosgene equivalent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Intramolecular cyclization then occurs to form the stable six-membered ring of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Figure 1: Conceptual workflow for the synthesis from 1,3-diamino-2-propanol.

Experimental Protocol:

A detailed, validated experimental protocol for this specific transformation is not widely available in peer-reviewed literature, suggesting it may be a novel or less-explored route. However, based on established principles of heterocyclic synthesis, a representative procedure can be proposed:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diamino-2-propanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Phosgene Equivalent: Cool the reaction mixture to 0 °C in an ice bath. Dissolve triphosgene (0.4 eq.) in the same solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis via Urea and C3 Electrophiles

An alternative and potentially more convergent approach involves the direct cyclization of urea with a three-carbon electrophile that already contains the hydroxyl functionality. While less documented for this specific target, this strategy is common in the synthesis of related heterocyclic systems.

Potential C3 Synthons and Mechanistic Considerations:

-

From Epichlorohydrin: A plausible route involves the reaction of urea with epichlorohydrin. This would likely proceed through the initial formation of a more complex intermediate, which upon hydrolysis and cyclization could yield the desired product. However, controlling the regioselectivity of the epoxide opening and subsequent reactions can be challenging.

-

From Glycerol Derivatives: The use of protected or activated derivatives of glycerol, such as 1,3-dihalo-2-propanol, could provide a more direct route. The reaction would involve the nucleophilic attack of the urea nitrogens on the terminal electrophilic carbons, followed by cyclization.

Figure 2: General scheme for the cyclocondensation of urea with a C3 synthon.

Characterization and Structural Elucidation

The unambiguous identification of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is crucial for validating any synthetic protocol. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to be relatively simple. Signals for the methylene protons adjacent to the nitrogen atoms (C4-H and C6-H) would likely appear as multiplets in the range of 3.0-3.5 ppm. The methine proton at the hydroxyl-bearing carbon (C5-H) would appear as a multiplet, likely further downfield. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. |

| ¹³C NMR | The carbon NMR spectrum should exhibit four distinct signals. The carbonyl carbon (C2) will be the most downfield signal, typically in the range of 160-170 ppm. The carbon bearing the hydroxyl group (C5) would appear in the range of 60-70 ppm, while the two methylene carbons (C4 and C6) adjacent to the nitrogens would be expected in the 40-50 ppm range. |

| IR Spectroscopy | The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1700 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ will correspond to the N-H and O-H stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₄H₈N₂O₂ = 116.12 g/mol ). Common fragmentation patterns may include the loss of water or other small neutral molecules. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and instrument used.

Practical Considerations and Field-Proven Insights

-

Choice of Base: In the synthesis from 1,3-diamino-2-propanol, the selection of a non-nucleophilic base is critical to avoid side reactions with the phosgene equivalent. Sterically hindered amine bases like triethylamine or diisopropylethylamine are suitable choices.

-

Solvent Purity: The use of anhydrous solvents is essential, as water can react with the phosgene equivalent, reducing the yield and complicating the purification process.

-

Temperature Control: The reaction of amines with phosgene equivalents is often exothermic. Maintaining a low temperature during the addition of the reagent is crucial to prevent the formation of byproducts.

-

Purification Challenges: The polarity of the hydroxyl and amide functional groups in the target molecule can make purification by column chromatography challenging due to potential streaking on silica gel. The use of a more polar eluent system or alternative purification techniques such as recrystallization may be necessary.

Conclusion

The synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, while not as straightforward as that of many of its substituted analogs, is achievable through logical synthetic design. The most promising route appears to be the cyclization of 1,3-diamino-2-propanol with a suitable phosgene equivalent. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are paramount for a successful and reproducible synthesis. The characterization data provided in this guide will serve as a valuable reference for researchers working to prepare and validate this important heterocyclic scaffold.

References

-

Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (n.d.). National Institutes of Health. [Link]

-

1,3-Diamino-2-propanol | C3H10N2O | CID 61157. (n.d.). PubChem. [Link]

-

INVESTIGATION OF THE REACTION CONDITIONS OF PHOSGENE PRODUCTION. (n.d.). Periodica Polytechnica Chemical Engineering. [Link]

-

Properties of Phosgene. (n.d.). American Chemistry Council. [Link]

Sources

- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pp.bme.hu [pp.bme.hu]

- 4. americanchemistry.com [americanchemistry.com]

"Tetrahydro-5-hydroxy-1H-pyrimidin-2-one properties"

An In-Depth Technical Guide to Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: Properties, Synthesis, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic routes, and characterization methodologies, contextualized with insights into the broader class of tetrahydropyrimidinones and their established biological activities.

Molecular Overview and Physicochemical Properties

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (also known as 5-hydroxy-1,3-diazinan-2-one) is a saturated pyrimidine derivative featuring a hydroxyl group at the 5-position. This substitution is critical to its chemical reactivity and potential for biological interactions.

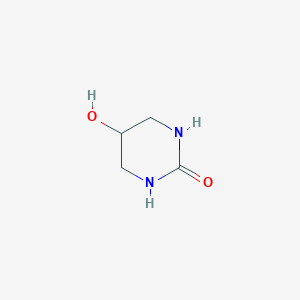

Chemical Structure

The foundational structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The hydroxyl group at the 5-position introduces a chiral center, meaning this molecule can exist as two enantiomers (R and S).

Caption: 2D structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Physicochemical Data

Quantitative data for the parent compound is primarily based on computational predictions, which are valuable for initial assessments in drug discovery pipelines.

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | PubChem[1] |

| Molecular Weight | 116.12 g/mol | PubChem |

| Monoisotopic Mass | 116.05858 Da | PubChem[1] |

| XlogP (predicted) | -1.5 | PubChem[1] |

| Hydrogen Bond Donors | 3 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 61.36 Ų | ChemScene[2] |

Synthesis and Purification

While specific literature detailing the synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is sparse, a plausible and efficient route can be extrapolated from the well-established Biginelli reaction, a one-pot cyclocondensation.[3][4] The choice of starting materials is critical for introducing the desired 5-hydroxy functionality.

Proposed Synthetic Pathway: Modified Biginelli Reaction

A logical approach involves the reaction of urea with 1,3-dihydroxyacetone and an appropriate aldehyde, although for the parent compound, a simpler variant would be necessary. A more direct, albeit potentially lower-yielding, method would involve the cyclization of a suitable diamine precursor.

A more robust and generalized synthesis for substituted tetrahydropyrimidinones involves a multi-component reaction, which offers high atom economy.[5]

Caption: Proposed workflow for the synthesis and purification of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis techniques for related heterocyclic compounds.

-

Reaction Setup: To a solution of 1,3-diamino-2-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) cooled to 0°C, add a solution of triphosgene (0.4 eq) in THF dropwise.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure product.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring. The protons adjacent to the nitrogen atoms would appear as multiplets in the 3.0-3.5 ppm range. The proton on the carbon bearing the hydroxyl group would likely be a multiplet around 4.0 ppm. The NH and OH protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C2) in the range of 155-160 ppm. The carbons adjacent to the nitrogens (C4 and C6) would resonate around 40-50 ppm, while the carbon bearing the hydroxyl group (C5) would be found further downfield, typically around 60-70 ppm.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.[6] For Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, the expected molecular ion peak [M]+ would be at m/z 116. In ESI-MS, adducts such as [M+H]+ (m/z 117) or [M+Na]+ (m/z 139) would be observed.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[7]

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H groups.

-

O-H Stretching: A broad band, also in the 3200-3500 cm⁻¹ range, is characteristic of the hydroxyl group.

-

C=O Stretching: A strong, sharp absorption peak around 1650-1700 cm⁻¹ is indicative of the cyclic urea carbonyl group.

-

C-N Stretching: Absorptions in the 1100-1300 cm⁻¹ region would correspond to C-N bond vibrations.

Biological Activity and Therapeutic Potential

The tetrahydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3] Derivatives have shown promise as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[8][9]

Antiviral Activity

A study by Galabov et al. (1984) investigated the antiviral properties of 24 derivatives of tetrahydro-2(1H)-pyrimidinone.[8] Certain morpholinomethyl and piperidinomethyl derivatives demonstrated significant inhibitory effects against the fowl plague virus and Semliki Forest virus.[8] This suggests that the core tetrahydropyrimidinone structure is a viable starting point for the development of novel antiviral agents. The 5-hydroxy substituent of the title compound could potentially enhance binding to viral enzymes through hydrogen bonding.

Antimicrobial and Other Activities

The broader class of dihydropyrimidinones (DHPMs) has been extensively studied for various biological activities.[10] The presence of the urea moiety and the potential for substitution at multiple points on the ring allow for the fine-tuning of their pharmacological profiles. Some derivatives have also been investigated for their potential as antineoplastic agents, with studies showing inhibition of cancer cell growth.[11]

Caption: Potential biological activities of the Tetrahydro-5-hydroxy-1H-pyrimidin-2-one scaffold.

Conclusion and Future Directions

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one represents a simple yet promising scaffold for medicinal chemistry exploration. While detailed experimental data on this specific molecule is limited, its structural features and the well-documented biological activities of related compounds provide a strong rationale for its synthesis and further investigation. Future research should focus on developing efficient and stereoselective synthetic routes to access the individual enantiomers and on screening this compound and its derivatives against a wide range of biological targets, particularly in the areas of virology and oncology.

References

-

PubChem. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. Tetrahydro-5-hydroxy-1h-pyrimidin-2-one (C4H8N2O2). Available from: [Link]

-

Chemsrc. tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one. Available from: [Link]

-

PubChem. 4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Available from: [Link]

-

PubMed. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. National Center for Biotechnology Information. Available from: [Link]

-

gsrs. TETRAHYDRO-5-HYDROXY-1,3-BIS(HYDROXYMETHYL)-1H-PYRIMIDIN-2-ONE. Global Substance Registration System. Available from: [Link]

-

MDPI. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Multidisciplinary Digital Publishing Institute. Available from: [Link]

-

PubMed. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Available from: [Link]

-

ijrpr.com. Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of Tetrahydro‐2(1 H )quinazolinones, Cyclopenta[ d ]‐2(1 H )pyrimidinones, and Their Thioxo Analogs from 2‐Trifluoroacetyl‐1‐methoxycycloalkenes. Available from: [Link]

-

PMC. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of compound 2. Available from: [Link]

-

ResearchGate. Scheme 2: Synthesis of tetrahydro pyrimidines 5-9. Available from: [Link]

-

PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. Available from: [Link]

-

Research Trend. Spectroscopic (FTIR, 1h-NMR and Mass) Studies of New Dihydropyrimidine Derivatives. Available from: [Link]

-

PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Methyltetrahydropyrimidin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

-

wisc.edu. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

- Google Patents. 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use.

Sources

- 1. PubChemLite - Tetrahydro-5-hydroxy-1h-pyrimidin-2-one (C4H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchtrend.net [researchtrend.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sanad.iau.ir [sanad.iau.ir]

- 11. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one: A Technical Guide to Unlocking its Biological Activity

Foreword: The Privileged Scaffold and the Uncharted Territory

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The pyrimidine nucleus, a fundamental component of nucleic acids, is one such "privileged scaffold."[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological applications, ranging from anticancer and antiviral agents to anti-inflammatory and anticonvulsant drugs.[1][2][3][4] This guide delves into the prospective biological significance of a lesser-explored derivative: Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. While direct empirical data on this specific molecule is nascent, its structural relationship to the vast family of bioactive pyrimidinones compels a thorough investigation into its potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing compound.

The Pyrimidinone Core: A Legacy of Biological Versatility

The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.[1] Its derivatives are integral to a multitude of biological processes.[1][2] The inherent physicochemical properties of the pyrimidine scaffold have made it a popular choice for targeting a wide array of biological entities.[1] Dihydropyrimidinones (DHPMs), a prominent class of pyrimidine derivatives, have garnered significant attention for their diverse pharmacological activities, including antitumoral, anti-inflammatory, and antibacterial properties.[5]

The very structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a saturated derivative of pyrimidinone, suggests a high potential for biological activity. The presence of a hydroxyl group at the 5-position introduces a potential site for hydrogen bonding and metabolic transformation, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis and Characterization: Building the Foundation for Biological Exploration

The synthesis of pyrimidinone derivatives is a well-established field, with the Biginelli reaction being a cornerstone methodology.[6][7] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6][8] While the classical Biginelli reaction yields dihydropyrimidines, subsequent modifications and alternative synthetic routes can be employed to produce tetrahydro derivatives like the topic compound.

Prospective Synthetic Workflow

A plausible synthetic approach to Tetrahydro-5-hydroxy-1H-pyrimidin-2-one could involve a multi-step process starting from readily available precursors. The following diagram outlines a conceptual workflow:

Caption: Conceptual workflow for the synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Protocol: Biginelli-Type Condensation and Subsequent Reduction

-

Step 1: Condensation Reaction. To a solution of an appropriate three-carbon aldehyde precursor (e.g., a protected glyceraldehyde) in a suitable solvent like ethanol, add an equimolar amount of a β-dicarbonyl compound and urea.

-

Step 2: Acid Catalysis. Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃) to facilitate the reaction.[6]

-

Step 3: Reflux. Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Step 4: Isolation of Dihydropyrimidine Intermediate. Upon completion, cool the reaction mixture and isolate the resulting dihydropyrimidine-2(1H)-one intermediate by filtration or chromatography.

-

Step 5: Reduction. Subject the intermediate to a reduction reaction (e.g., catalytic hydrogenation using Pd/C or reduction with NaBH₄) to saturate the pyrimidine ring.

-

Step 6: Deprotection (if necessary). If a protected starting material was used, perform the appropriate deprotection step to yield Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

-

Step 7: Purification and Characterization. Purify the final product using techniques such as recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Unveiling the Biological Activity: A Strategic Screening Approach

Given the broad spectrum of activities exhibited by pyrimidine derivatives, a systematic screening cascade is essential to elucidate the biological potential of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Anticancer Activity

Many pyrimidine analogs have demonstrated significant anticancer properties by targeting various cellular pathways.[1][3]

-

Hypothesized Mechanism: Interference with DNA/RNA synthesis, inhibition of key kinases involved in cell proliferation (e.g., EGFR, FGFR3), or induction of apoptosis.[1][3]

Caption: Hypothesized anticancer mechanism of action for a pyrimidine derivative.

-

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.[9]

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with increasing concentrations of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

-

Antimicrobial Activity

The pyrimidine scaffold is present in numerous antibacterial and antifungal agents.[1][3]

-

Hypothesized Mechanism: Inhibition of essential microbial enzymes (e.g., dihydrofolate reductase), disruption of cell wall synthesis, or interference with microbial DNA replication.[4]

-

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antiviral Activity

Several pyrimidine nucleoside analogs are established antiviral drugs.[2] A study on tetrahydro-2(1H)-pyrimidinone derivatives has shown activity against various viruses, including fowl plague virus and Semliki Forest virus.[10]

-

Hypothesized Mechanism: Inhibition of viral replication enzymes (e.g., polymerases, reverse transcriptases) or interference with viral entry or assembly.

-

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ value.

-

Quantitative Data Summary

As research on Tetrahydro-5-hydroxy-1H-pyrimidin-2-one progresses, the following table structure is recommended for summarizing key biological activity data for clear comparison.

| Biological Activity | Assay | Test System/Cell Line | Result (e.g., IC₅₀, MIC, EC₅₀) |

| Anticancer | MTT Assay | MCF-7 | Data to be determined |

| A549 | Data to be determined | ||

| HepG2 | Data to be determined | ||

| Antibacterial | Broth Microdilution | Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined | ||

| Antifungal | Broth Microdilution | Candida albicans | Data to be determined |

| Antiviral | Plaque Reduction | Influenza A virus | Data to be determined |

| Herpes Simplex Virus-1 | Data to be determined |

Concluding Remarks and Future Directions

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one stands as a molecule of significant untapped potential. Its structural lineage within the pharmacologically rich pyrimidinone family provides a strong rationale for its investigation as a novel therapeutic agent. The synthetic pathways are accessible through established chemical reactions, and a clear, tiered approach to biological screening can efficiently unveil its activity profile. Future research should not only focus on the primary screening outlined in this guide but also delve into mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing potency and selectivity. The journey to unlocking the full therapeutic potential of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one begins with the foundational, systematic approach detailed herein.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). GSC Advanced Research and Reviews, 20(01), 114–128.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace by Typeset.

- Pyrimidinone Derivatives: Significance and symbolism. (2025-06-22). Wisdom Library.

- Recent Advances in Pyrimidine-Based Drugs. (2022-09-22). Molecules, 27(19), 6297.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025-08-08).

- Synthesis of Tetrahydro‐2(1 H )quinazolinones, Cyclopenta[ d ]‐2(1 H )pyrimidinones, and Their Thioxo Analogs from 2‐Trifluoroacetyl‐1‐methoxycycloalkenes. (2025-08-06).

- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2021-01-01).

- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021-06-20). Molecules, 26(12), 3740.

- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2016-01-01). Iranian Journal of Pharmaceutical Research, 15(4), 757-763.

- Tetrahydro-5-hydroxy-1h-pyrimidin-2-one (C4H8N2O2). PubChemLite.

- Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. PubChem.

- An overview on synthesis and biological activity of pyrimidines. (2021-09-30). World Journal of Advanced Research and Reviews, 11(03), 323–342.

- TETRAHYDRO-5-HYDROXY-1,3-BIS(HYDROXYMETHYL)-1H-PYRIMIDIN-2-ONE.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022-10-27). Molecules, 27(21), 7323.

- Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. (2013-01-01). Journal of Applicable Chemistry, 2(1), 101-109.

- Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. (1984-01-01). Arzneimittelforschung, 34(1), 9-14.

- Antiviral Activity of Tetrahydro-2(1H)-Pyrimidinones and Related Compounds: Classification SAR Study. (2025-08-07).

- Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. (2014-01-01). MedChemComm, 5(1), 101-109.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2018-03-01). Bioorganic & Medicinal Chemistry, 26(5), 827-853.

- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019-09-05). Molecules, 24(18), 3244.

- Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. (2003-01-01). Journal of the American Chemical Society, 125(46), 13925-13936.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sanad.iau.ir [sanad.iau.ir]

- 8. mdpi.com [mdpi.com]

- 9. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one via the Biginelli Reaction

Executive Summary

The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) since its discovery in 1891, provides a straightforward pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1][2][3] However, the synthesis of non-classical analogues, such as the saturated and hydroxylated Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, requires a nuanced approach that extends beyond the traditional one-pot protocol. This guide provides a comprehensive technical overview, from mechanistic principles to a field-proven, multi-step synthetic strategy. We will dissect the accepted N-acyliminium ion mechanism, explore the critical role of catalysis, and present a validated two-stage workflow involving the synthesis of a functionalized DHPM precursor followed by a diastereoselective reduction and deprotection. This document is intended for researchers and drug development professionals seeking to leverage the Biginelli reaction for the synthesis of complex, biologically relevant pyrimidinone derivatives.

The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, this acid-catalyzed, three-component reaction rapidly constructs the dihydropyrimidine core from an aldehyde, a β-ketoester, and urea (or thiourea).[2] Its operational simplicity and high atom economy are hallmarks of green chemistry, making it a highly attractive MCR in modern organic synthesis.[4] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including calcium channel modulation, and antiviral and antihypertensive properties.[1][5] The synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol, is a prominent application of this reaction, underscoring its utility in drug discovery.[6][7]

The Mechanistic Underpinnings: An N-Acyliminium Ion Pathway

While several mechanisms have been proposed over the decades, extensive NMR spectroscopic studies lend strong support to a pathway proceeding through an N-acyliminium ion intermediate.[8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting, as it clarifies the role of the acid catalyst and the sequence of bond formation.

The currently accepted mechanism unfolds as follows:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is often the rate-determining step and results in the formation of a key electrophilic N-acyliminium ion.[8][9] The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by urea.

-

Nucleophilic Addition: The enol form of the β-dicarbonyl compound adds to the N-acyliminium ion.[9] The efficiency of this step is influenced by the equilibrium between the keto and enol tautomers, a factor that can be manipulated by solvent choice and catalyst.[10][11]

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[12]

Strategic Synthesis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

The direct synthesis of the target molecule via a classical Biginelli reaction is not feasible. The standard reaction yields a product with a C5=C6 double bond (a dihydropyrimidine), whereas the target is a saturated tetrahydropyrimidine. Furthermore, the introduction of a hydroxyl group at the C5 position requires a non-standard β-dicarbonyl equivalent.

Therefore, a more robust and controllable strategy involves a two-stage process:

-

Stage 1: Biginelli Synthesis of a Precursor. Synthesize a 5-acetoxy-3,4-dihydropyrimidin-2(1H)-one. This is achieved by replacing the standard ethyl acetoacetate with a functionalized equivalent, such as diethyl 2-acetoxymalonate. The acetoxy group serves as a protected form of the final hydroxyl group.

-

Stage 2: Reduction and Deprotection. The C5=C6 double bond of the precursor is reduced to yield the tetrahydro-scaffold, and the acetoxy group is subsequently hydrolyzed to reveal the target 5-hydroxy functionality.

This approach offers superior control over the final structure and avoids potential side reactions associated with unprotected hydroxyl groups under acidic Biginelli conditions.

Validated Experimental Protocols

The following protocols are designed as a self-validating system, with clear checkpoints and characterization steps.

Stage 1: Synthesis of Ethyl 4-Aryl-5-acetoxy-1,2,3,4-tetrahydro-2-oxopyrimidine-6-carboxylate

This protocol details the synthesis of the key precursor using a Lewis acid catalyst, which has been shown to improve yields and shorten reaction times compared to classical Brønsted acid catalysis.[12]

Materials & Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

|---|---|---|---|

| Aryl Aldehyde | 1.0 | - | 10 mmol |

| Diethyl 2-acetoxymalonate | 1.0 | 218.20 | 2.18 g |

| Urea | 1.5 | 60.06 | 0.90 g |

| Ytterbium(III) Triflate (Yb(OTf)₃) | 0.1 | 612.23 | 0.61 g |

| Acetonitrile (MeCN) | - | - | 20 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl aldehyde (10 mmol), diethyl 2-acetoxymalonate (10 mmol), urea (15 mmol), and Ytterbium(III) triflate (1 mmol).

-

Solvent Addition: Add acetonitrile (20 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Scientist's Note: The choice of Yb(OTf)₃ is strategic; as a Lewis acid, it effectively activates the aldehyde for iminium formation while being tolerant of the ester and acetoxy functionalities.[12] Solvent-free conditions or microwave irradiation can also be explored to accelerate the reaction.[7][13]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the aldehyde is a key indicator of reaction completion.

-

Work-up: After completion, cool the mixture to room temperature. Add 50 mL of cold water, which will cause the product to precipitate.

-

Isolation: Filter the resulting solid using a Büchner funnel, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.

-

Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure precursor. The expected yield is typically in the range of 75-90%.

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]

- 11. pure.york.ac.uk [pure.york.ac.uk]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Elucidation of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Preamble: The Imperative for Structural Verification

In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a molecule featuring a saturated pyrimidinone core with a hydroxyl substituent, represents a scaffold of significant interest. Its structural components—a cyclic urea, secondary amines, and a secondary alcohol—imply a rich potential for hydrogen bonding and stereochemical complexity. Before its potential can be explored in medicinal chemistry or as a synthetic building block, its molecular structure must be unequivocally confirmed.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the spectroscopic analysis of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, demonstrating how a multi-pronged spectroscopic approach creates a self-validating system for structural elucidation. The methodologies outlined herein are designed to be robust, logical, and grounded in the fundamental principles of chemical spectroscopy.

Foundational Analysis: Molecular Structure and Expected Spectroscopic Probes

The target molecule, Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (C₄H₈N₂O₂; Molecular Weight: 116.12 g/mol ), possesses several key features that will be interrogated by distinct spectroscopic methods.[1] Understanding these features is the first step in designing a logical analytical workflow.

-

Cyclic Urea Core: The amide-like structure within the six-membered ring contains a carbonyl group (C=O) and two nitrogen atoms. This will produce characteristic signals in both IR and ¹³C NMR spectroscopy.

-

N-H Protons: The two secondary amine protons are exchangeable and their observation is highly dependent on the solvent used. Their presence is a key indicator in ¹H NMR and IR.

-

Hydroxyl Group (O-H): Similar to the N-H protons, the alcohol proton is exchangeable. Its position on the ring (C-5) is a critical structural question to be answered.

-

Methylene and Methine Groups: The aliphatic C-H bonds provide a detailed fingerprint in ¹H and ¹³C NMR, allowing for the assembly of the carbon skeleton through correlation experiments.

-

Stereochemistry: The hydroxyl-bearing carbon (C-5) is a stereocenter. While this guide focuses on achiral analysis, advanced NMR techniques could be employed to study enantiomers or diastereomers if applicable.

Caption: Numbered structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our strategy will proceed from simple 1D experiments to more complex 2D correlations to build an unassailable structural argument.

Rationale for Solvent Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this analysis. Its ability to form hydrogen bonds helps to slow the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum. In contrast, using D₂O would lead to the rapid exchange of these protons with deuterium, causing their signals to disappear, which is a useful confirmatory experiment in itself.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum provides the initial map of the C-H framework.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.5 | Broad Singlet | 2H | N1-H , N3-H | Amide/urea N-H protons are deshielded and often appear as broad signals in this region. Their position is concentration-dependent. |

| ~5.0 - 5.5 | Broad Singlet | 1H | C5-OH | The alcohol proton signal is often broad due to hydrogen bonding and its chemical shift can vary. |

| ~3.8 - 4.0 | Multiplet | 1H | C5-H | This methine proton is deshielded by the adjacent electronegative oxygen and nitrogen atoms. |

| ~3.0 - 3.4 | Multiplet | 4H | C4-H₂ , C6-H₂ | These methylene protons are adjacent to nitrogen atoms, shifting them downfield. They may appear as complex multiplets due to coupling with each other and the C5 proton. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the unique carbon environments. Due to the molecule's symmetry, only three distinct carbon signals are expected.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C 2 | The carbonyl carbon of the cyclic urea is significantly deshielded and appears far downfield. |

| ~65 - 70 | C 5 | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~40 - 45 | C 4, C 6 | These two methylene carbons are in chemically equivalent environments, adjacent to nitrogen atoms. |

2D NMR for Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments are required for trustworthy, self-validating proof of the structure.

-

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. We would expect to see a correlation between the C5-H proton and the protons on C4 and C6, confirming the connectivity of the ring's aliphatic portion.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links protons to the carbons they are attached to. It would definitively correlate the ¹H signals at ~3.8-4.0 ppm to the ¹³C signal at ~65-70 ppm (C5) and the ¹H signals at ~3.0-3.4 ppm to the ¹³C signal at ~40-45 ppm (C4/C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

The N-H protons correlating to the C2 carbonyl carbon.

-

The C4/C6 protons correlating to the C2 carbonyl carbon.

-

The C5 proton correlating to C4 and C6.

-

Caption: A logical workflow for definitive structure elucidation using NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch, N-H Stretch | Alcohol and Amine |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic CH₂, CH |

| 1700 - 1650 | Strong, Sharp | C=O Stretch | Cyclic Urea (Amide I) |

| 1570 - 1515 | Medium | N-H Bend | Secondary Amine |

| 1300 - 1200 | Medium | C-N Stretch | Amine |

| 1100 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

The most diagnostic peaks are the strong, broad absorption above 3200 cm⁻¹ (confirming O-H/N-H groups) and the intense carbonyl (C=O) stretch around 1680 cm⁻¹. The presence of both is a strong indicator of the target molecule's core structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern.

Rationale for Ionization Technique

Electrospray Ionization (ESI) is the ideal technique for this molecule. Its polar nature and the presence of basic nitrogen atoms make it highly susceptible to protonation, leading to a strong signal for the protonated molecular ion, [M+H]⁺, in positive ion mode.

Expected Mass Spectrum Data

-

Molecular Ion: The molecular formula is C₄H₈N₂O₂. The high-resolution mass spectrum (HRMS) should show a protonated molecular ion [M+H]⁺ at an m/z of 117.0659 , confirming the elemental composition. PubChemLite predicts a value of 117.06586.[1]

-

Fragmentation Analysis: The stability of the protonated molecule will dictate the fragmentation pattern. A logical pathway involves the initial loss of water, a common fragmentation for alcohols.

Sources

A Technical Guide to the Predicted ¹H NMR Spectrum of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

This guide provides an in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with data from analogous structures to offer a robust interpretation framework.

Introduction: The Structural Significance of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one

Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a saturated heterocyclic compound featuring a pyrimidinone core. This structure is a derivative of cyclic urea and incorporates a hydroxyl group, making it a molecule of interest in medicinal chemistry and materials science due to its potential for hydrogen bonding and further functionalization.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment of protons, their connectivity, and the stereochemical relationships within the molecule. In the absence of published experimental data for this specific compound, a predicted spectrum serves as a powerful reference for synthesis confirmation, purity assessment, and further analytical work.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one (C₄H₈N₂O₂) possesses a plane of symmetry, which simplifies the expected spectrum.

Below is the chemical structure with protons labeled to denote their unique chemical environments.

Figure 1: Molecular structure of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one with labeled proton environments.

Due to the molecule's symmetry, we can identify four distinct proton signals:

-

Hₐ and Hₐ' : The four protons on C4 and C6 are chemically equivalent. These are the methylene protons adjacent to the amide nitrogens.

-

Hᵦ : The single proton on C5, which is attached to the carbon bearing the hydroxyl group.

-

Hₙ : The two protons on N1 and N3 are chemically equivalent amide protons.

-

Hₒ : The single proton of the hydroxyl group at C5.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton environment. These predictions are based on established chemical shift ranges and coupling constant theory for saturated heterocyclic systems.[1][2][3]

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Hₙ (N1-H, N3-H) | 5.0 - 6.5 | Broad Singlet | - | 2H | Amide protons typically appear in this range and are often broad due to quadrupole broadening from the nitrogen and chemical exchange.[4] |

| Hᵦ (C5-H) | 3.8 - 4.2 | Triplet of Triplets (tt) or Multiplet (m) | J (Hᵦ, Hₐ) ≈ 4-6 Hz (axial-equatorial), J (Hᵦ, Hₐ') ≈ 8-10 Hz (axial-axial) | 1H | This proton is deshielded by the adjacent hydroxyl group and the two nitrogens. It will be split by the four Hₐ protons on C4 and C6. |

| Hₐ, Hₐ' (C4-H₂, C6-H₂) | 3.0 - 3.5 | Doublet of Doublets (dd) or Multiplet (m) | J (geminal) ≈ 12-14 Hz, J (vicinal) ≈ 4-10 Hz | 4H | These methylene protons are adjacent to electron-withdrawing amide nitrogens, shifting them downfield. They are split by each other (geminal coupling) and by Hᵦ (vicinal coupling). |

| Hₒ (O-H) | 1.0 - 5.0 | Broad Singlet | - | 1H | The chemical shift of hydroxyl protons is highly variable, depending on solvent, concentration, and temperature. It is typically a broad singlet and does not couple with neighboring protons due to rapid chemical exchange.[5] |

In-Depth Spectral Analysis and Interpretation

Chemical Shifts (δ)

-

Amide Protons (Hₙ): The protons attached to the nitrogen atoms are expected to be the most downfield of the non-labile protons after the aromatic region, typically appearing between 5.0 and 6.5 ppm.[5] Their exact position can be influenced by solvent and hydrogen bonding.

-

Methine Proton (Hᵦ): The proton at the C5 position is directly attached to a carbon bearing an electronegative oxygen atom. This inductive effect causes significant deshielding, placing its signal in the 3.8 - 4.2 ppm range.

-

Methylene Protons (Hₐ, Hₐ'): The protons on C4 and C6 are alpha to the amide nitrogen atoms. The electron-withdrawing nature of the nitrogen and the nearby carbonyl group deshields these protons, leading to an expected chemical shift in the 3.0 - 3.5 ppm region. This is consistent with data from the parent compound, tetrahydro-2(1H)-pyrimidinone.[6]

Spin-Spin Coupling and Multiplicity

The connectivity of the protons dictates the splitting patterns observed in the spectrum.

Figure 2: Key coupling relationships in Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

-

Hᵦ Signal: This proton has four neighbors on the adjacent C4 and C6 carbons. Assuming the chair conformation of the ring, Hᵦ will likely be axial. It will couple to two axial and two equatorial Hₐ protons. This would ideally result in a triplet of triplets. However, due to similar coupling constants or conformational flexing, this signal may appear as a more complex multiplet.

-

Hₐ/Hₐ' Signal: The four protons at C4 and C6 are chemically equivalent but may not be magnetically equivalent. Each proton is coupled to its geminal partner on the same carbon (Jgem) and to the vicinal Hᵦ proton (Jvic). This will likely result in a complex multiplet, possibly appearing as a doublet of doublets if the coupling constants are well-resolved.

-

Labile Protons (Hₙ and Hₒ): The amide (N-H) and hydroxyl (O-H) protons typically do not show coupling to adjacent C-H protons in standard protic solvents due to rapid exchange with the solvent or trace amounts of acid/base.[7] They are expected to appear as broad singlets. Their signals can be confirmed by a D₂O exchange experiment, where they would be replaced by deuterium and disappear from the spectrum.[8]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum for a sample of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help in observing the N-H and O-H protons as sharper signals compared to other solvents like CDCl₃ or D₂O.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters (500 MHz Spectrometer)

-

Experiment: Standard 1D Proton (zg30)

-

Solvent: DMSO

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 16 (adjust as needed for signal-to-noise)

-

Spectral Width: -2 to 12 ppm

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values relative to a well-resolved peak, such as the Hᵦ signal (expected integration of 1H).

Conclusion

The predicted ¹H NMR spectrum of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is expected to exhibit four distinct signals corresponding to the amide, methine, methylene, and hydroxyl protons. The analysis of chemical shifts, multiplicities, and coupling constants provides a detailed fingerprint for the molecule's structure. This in-depth guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related pyrimidinone derivatives, offering a solid foundation for interpreting experimental data.

References

- University of Regensburg. (n.d.). NMR Spectroscopy: Chemical Shifts. Retrieved from a URL providing typical chemical shift ranges.

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

-

PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). Retrieved from [Link]

-

PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

- University of Regensburg. (n.d.). NMR Spectroscopy: Spin-Spin Coupling.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. Retrieved from a URL detailing synthesis and spectral analysis of dihydropyrimidinones.

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]

-

ChemHelp ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2(1H)-Pyrimidinone, tetrahydro- | C4H8N2O | CID 74615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

Introduction to Dihydropyrimidinones: A Privileged Scaffold in Medicinal Chemistry

Sources

- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 9. Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advance in the pharmacology of dihydropyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Monastrol - Wikipedia [en.wikipedia.org]

- 19. Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5 [tips.sums.ac.ir]

- 20. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features [dspace.mit.edu]

- 24. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

- 26. aminer.org [aminer.org]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 33. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological targets of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one"

An In-depth Technical Guide to the Biological Targets of Tetrahydro-5-hydroxy-1H-pyrimidin-2-one and its Analogs

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The tetrahydropyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents and natural products.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on Tetrahydro-5-hydroxy-1H-pyrimidin-2-one, a specific member of this versatile chemical family. While direct biological targets of this particular molecule are not extensively documented in current literature, this guide will provide a comprehensive overview of the known biological activities and targets of structurally related tetrahydropyrimidin-2-one derivatives. By understanding the broader context, we can infer putative targets and lay out a strategic experimental framework for their identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to drive forward the exploration of this promising class of compounds.

The Tetrahydropyrimidin-2-one Scaffold: A Survey of Biological Activities

Derivatives of the tetrahydropyrimidin-2-one core have been synthesized and evaluated for a multitude of therapeutic applications. The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of biological effects.[2] A summary of the observed activities is presented below.

| Biological Activity | Key Findings | Reference(s) |

| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines, including human malignant glioma (U87, U251), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cells.[4][5][6] The introduction of an aryl chain and certain electron-donating or withdrawing groups can significantly influence anti-proliferative potency.[6] | [4][5][6][7] |

| Antiviral | Certain mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone have demonstrated significant inhibitory effects against fowl plague virus and Semliki Forest virus.[8][9] | [8][9] |

| Antimicrobial | Various derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Trichophyton mentagrophytes.[4][5][10] | [3][4][5][10] |

| Enzyme Inhibition | Thioxo-derivatives have shown potent inhibitory action against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) I and II.[11] Other derivatives have been investigated as α-glucosidase inhibitors.[4] | [4][11] |

| DNA Cleavage | A related compound, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol, has been shown to act as a metal-free DNA cleaving agent, suggesting a potential mechanism for cytotoxicity.[12] | [12] |

| Anti-inflammatory | The Biginelli reaction, a common method for synthesizing these compounds, has produced derivatives with significant anti-inflammatory activity.[1][4] | [1][4] |

Known Mechanisms of Action and Biological Targets of Analogs

While a definitive target for Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is yet to be established, the mechanisms of action for several of its analogs provide critical clues.

Enzyme Inhibition

A prominent mechanism of action for tetrahydropyrimidine derivatives is the inhibition of key enzymes. For instance, a series of 4,5-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmitter levels.[11] The same study also demonstrated inhibition of carbonic anhydrase isoforms I and II.[11] The inhibitory activity of these compounds suggests that the tetrahydropyrimidine scaffold can be effectively tailored to fit into the active sites of specific enzymes.

DNA Interaction and Cleavage

A fascinating study on 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol revealed its ability to cleave plasmid DNA without the need for a metal cofactor.[12] The proposed mechanism involves the spatial proximity of the nucleophilic hydroxyl group and the electrophilic activation of the phosphodiester backbone by the ammonium and/or guanidinium groups of the molecule. This leads to a significant rate acceleration of DNA cleavage compared to the uncatalyzed reaction.[12] This finding is particularly relevant to our topic compound due to the shared 5-hydroxy substitution, suggesting that DNA could be a putative target.

Signaling Pathway Implication: DNA Damage Response